(Vinylbenzyl)trimethylammonium chloride

Catalog No.
S1895708
CAS No.
26616-35-3
M.F
C12H18ClN
M. Wt
211.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Vinylbenzyl)trimethylammonium chloride

CAS Number

26616-35-3

Product Name

(Vinylbenzyl)trimethylammonium chloride

IUPAC Name

trimethyl(1-phenylprop-2-enyl)azanium chloride

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

InChI

InChI=1S/C12H18N.ClH/c1-5-12(13(2,3)4)11-9-7-6-8-10-11;/h5-10,12H,1H2,2-4H3;1H/q+1;/p-1

InChI Key

IBIJBHDRUKUWAM-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1C=C

The exact mass of the compound Trimethyl(vinylbenzyl)ammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Vinylbenzyl)trimethylammonium chloride (VBTAC) is a pre-quaternized, styrenic monomer widely procured for the synthesis of cationic polymers, polyelectrolytes, and anion-exchange membranes (AEMs) [1]. Featuring a polymerizable vinylbenzyl group and a permanent quaternary ammonium charge, VBTAC enables the direct fabrication of strongly basic ion-exchange materials without the need for post-polymerization functionalization [2]. Its styrenic backbone provides hydrolytic stability in high-pH environments, making it a critical precursor for applications requiring sustained performance in highly alkaline or thermally demanding conditions, such as alkaline fuel cells, electrolyzers, and industrial water treatment resins [3].

Substituting VBTAC with its unquaternized precursor, 4-vinylbenzyl chloride (VBC), introduces significant manufacturing and performance liabilities. Using VBC requires a secondary post-polymerization quaternization step utilizing highly toxic and volatile trimethylamine (TMA) gas, which complicates industrial scale-up and increases safety overhead [1]. Furthermore, post-quaternization reactions are often sterically hindered, leading to incomplete functionalization and unintended cross-linking side reactions that compromise membrane solubility and ion-exchange capacity [2]. By procuring pre-quaternized VBTAC, manufacturers ensure complete stoichiometric incorporation of the quaternary ammonium groups during the primary polymerization step, guaranteeing reproducible charge densities and eliminating hazardous TMA handling from the polymer synthesis workflow [1].

Precursor Processability: Direct Polymerization vs. Post-Modification

The synthesis of cationic polyelectrolytes using pre-quaternized VBTAC achieves complete functionalization directly during polymerization, whereas utilizing VBC requires a subsequent amination step. Post-polymerization quaternization of poly(VBC) with trimethylamine typically plateaus below 100% conversion due to steric hindrance and polymer coiling, leading to variable ion-exchange capacities [1]. In contrast, direct radical polymerization of VBTAC guarantees that every repeating unit bears a quaternary ammonium group, yielding a predictable and uniform charge density [2]. Additionally, the VBTAC route eliminates the need to handle gaseous trimethylamine during polymer modification, significantly streamlining environmental health and safety (EHS) protocols in manufacturing [1].

Evidence DimensionDegree of functionalization and process safety
Target Compound Data100% guaranteed quaternary ammonium incorporation; avoids toxic TMA gas during polymer synthesis.
Comparator Or BaselineVBC (precursor): Requires post-modification with TMA gas; often yields incomplete functionalization due to steric hindrance.
Quantified DifferenceComplete vs. variable functionalization; elimination of a hazardous gas handling step.
ConditionsRadical polymerization followed by polyelectrolyte characterization.

Procuring pre-quaternized VBTAC ensures batch-to-batch reproducibility in charge density while reducing the safety and regulatory burdens associated with toxic gas handling.

Alkaline Stability in Anion-Exchange Membranes: Styrenic vs. Methacrylic Backbones

In highly alkaline environments, such as those found in alkaline anion-exchange membrane fuel cells (AEMFCs), the chemical backbone of the monomer dictates the operational lifespan of the membrane. Styrenic monomers like VBTAC exhibit exceptional hydrolytic stability, with VBTAC-based membranes retaining >95% of their initial ionic conductivity (maintaining up to 107 mS cm^-1 at 80 °C) even after 100 hours of immersion in 1 M KOH at 60 °C[1]. In stark contrast, methacrylic cationic monomers, such as 2-(methacryloyloxy)ethyltrimethylammonium chloride (METAC), contain ester linkages that undergo rapid base-catalyzed hydrolysis under identical conditions, resulting in the irreversible cleavage of the quaternary ammonium groups and catastrophic loss of membrane conductivity [2].

Evidence DimensionHydrolytic stability in strong alkali (1 M KOH, 60 °C)
Target Compound DataVBTAC (styrenic): Retains >95% conductivity after 100 hours.
Comparator Or BaselineMETAC (methacrylic): Rapid ester hydrolysis leading to severe loss of fixed charge groups.
Quantified DifferenceSustained performance vs. rapid degradation in high pH.
ConditionsImmersion in 1 M KOH at 60 °C for 100 hours.

For fuel cell and electrolyzer applications, the hydrolytic stability of the styrenic backbone is non-negotiable for long-term device durability.

Thermal Stability for High-Temperature Processing: VBTAC Degradation Threshold

The thermal stability of quaternary ammonium monomers is a critical parameter for downstream processing, such as membrane casting, thermal curing, or sterilization. Thermogravimetric analysis (TGA) demonstrates that poly(VBTAC) maintains structural integrity up to approximately 200-240 °C, at which point dequaternization (loss of the trimethylamine group) begins to occur [1]. This thermal window is well above the standard operating temperatures of low-temperature fuel cells (80-120 °C) and is sufficient to withstand standard drying and curing protocols used in membrane fabrication [2]. Compared to less stable aliphatic quaternary ammonium salts that can degrade at lower temperatures, VBTAC provides a robust thermal profile for industrial manufacturing[1].

Evidence DimensionThermal degradation threshold (dequaternization)
Target Compound DataStable up to 200-240 °C before onset of degradation.
Comparator Or BaselineStandard operating requirements for AEMFCs (80-120 °C).
Quantified DifferenceProvides a >80 °C safety margin above typical application temperatures.
ConditionsThermogravimetric analysis (TGA) under inert atmosphere.

A high thermal degradation threshold allows for more aggressive drying and processing conditions without compromising the ion-exchange capacity of the final material.

Alkaline Anion-Exchange Membranes (AEMs)

VBTAC is the monomer of choice for synthesizing AEMs used in fuel cells and water electrolyzers. Its styrenic backbone provides the essential hydrolytic stability required to survive strong alkaline conditions (e.g., 1 M KOH), directly addressing the degradation failures seen with methacrylic alternatives [1].

Antimicrobial and Low-Fouling Surface Coatings

Due to the guaranteed 100% functionalization achieved by directly polymerizing pre-quaternized VBTAC, it is highly effective for fabricating dense, contact-killing antimicrobial polymer brushes on medical devices and water treatment filtration media [2].

Electrodialysis and Ion-Exchange Resins

VBTAC is utilized to manufacture high-capacity anion-exchange resins for desalination and industrial water purification. Its thermal stability up to 200 °C allows the resulting resins to withstand rigorous thermal regeneration and sterilization cycles without losing fixed charge groups [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

211.1127773 Da

Monoisotopic Mass

211.1127773 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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